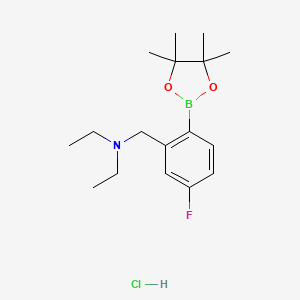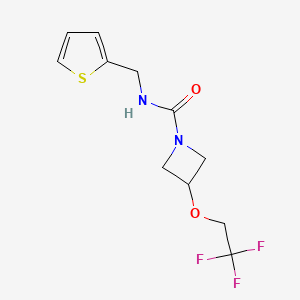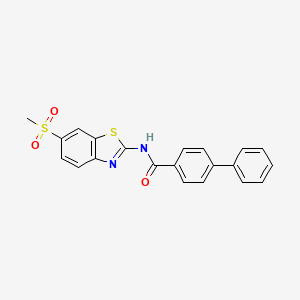
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been studied for their cardiac electrophysiological activity. These compounds exhibited potency comparable to sematilide, a class III agent in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Entomological Activities
Some benzothiazole derivatives have shown potent antimicrobial and entomological (antifeedant, acaricidal, contact toxicity, and stomach toxicity) activities. This includes compounds synthesized by reacting substituted 2-aminobenzothiazoles with carbon disulphide and methyl iodide (Chaudhary et al., 2011).
Antimicrobial, Anti-inflammatory, and Anticonvulsant Activities
Various substituted benzothiazoles, including those with sulphonamido quinazolinyl imidazole, have been synthesized and screened for their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Enzyme Inhibitory Potential
New sulfonamides with benzodioxane and acetamide moieties, similar in structure to this compound, have shown significant inhibitory activity against α-glucosidase and acetylcholinesterase. This research highlighted the potential of such compounds in enzyme inhibition (Abbasi et al., 2019).
Anticancer Activity
Some benzothiazole derivatives, including those with structural similarities to this compound, have been synthesized and shown promising pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Metabolic Stability in Drug Development
Modifications of benzothiazole derivatives have been investigated to improve metabolic stability in drug development. This includes exploration of 6,5-heterocyclic analogues as an alternative to the benzothiazole ring, demonstrating the importance of structural modifications in drug efficacy and stability (Stec et al., 2011).
Antitumor Properties
The antitumor properties of 2-(4-aminophenyl)benzothiazoles, which bear resemblance to this compound, have been studied. These compounds have been found to be selectively growth inhibitory against certain human cancer cell lines, suggesting their role in cancer treatment (Kashiyama et al., 1999).
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-12-18-19(13-17)27-21(22-18)23-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCDUQLSRFODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)
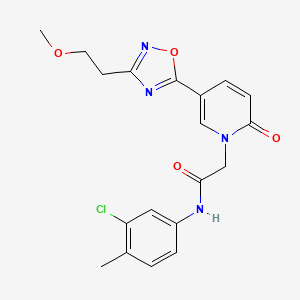
![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)
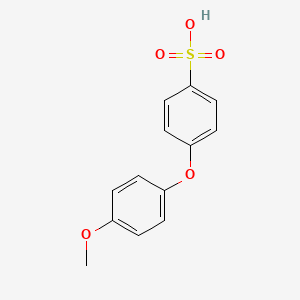
![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)
![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
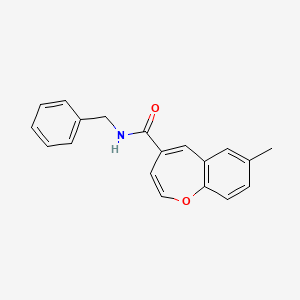

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)
